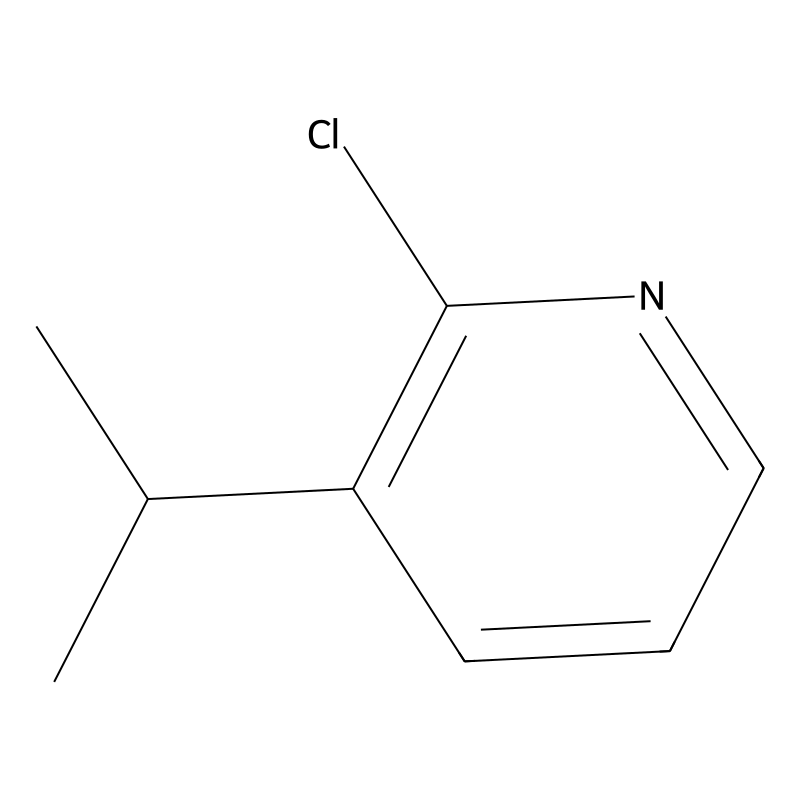

2-Chloro-3-isopropylpyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

-Chloro-3-isopropylpyridine is a relatively simple molecule to synthesize, making it readily available for research purposes. Several methods have been established for its preparation, including:

- Heck reaction: This method involves the reaction of 2-chloropyridine with isopropene under palladium catalysis [].

- Sonogashira coupling: This technique utilizes 2-chloro-3-iodopyridine and trimethylsilylacetylene in the presence of copper and palladium catalysts [].

- Direct chlorination: This approach involves the direct chlorination of 3-isopropylpyridine using various chlorinating agents [].

Following synthesis, various spectroscopic techniques are employed to characterize the obtained 2-chloro-3-isopropylpyridine. These techniques include:

- Nuclear magnetic resonance (NMR) spectroscopy: This method provides information about the structure and local environment of atoms within the molecule.

- Mass spectrometry: This technique helps determine the molecular weight and identify potential fragmentation patterns of the molecule.

- Infrared (IR) spectroscopy: This method helps identify the presence of specific functional groups within the molecule.

Potential Applications:

While research on 2-chloro-3-isopropylpyridine itself is limited, its chemical structure suggests potential applications in various scientific fields:

- Organic synthesis: The presence of the reactive chloro group allows for further functionalization through various substitution reactions, opening doors for the synthesis of more complex molecules.

- Medicinal chemistry: The pyridine ring is a common scaffold found in various pharmaceuticals. Exploring the biological activity of 2-chloro-3-isopropylpyridine or its derivatives could lead to the discovery of novel drug candidates.

- Material science: Pyridine derivatives can exhibit interesting properties such as thermal stability and electrical conductivity. Investigating these properties in 2-chloro-3-isopropylpyridine or its polymers could lead to the development of novel materials.

2-Chloro-3-isopropylpyridine is an organic compound classified as a derivative of pyridine, characterized by the presence of a chlorine atom at the second position and an isopropyl group at the third position on the pyridine ring. Its molecular formula is C8H10ClN, and it has a molecular weight of approximately 155.62 g/mol. This compound exhibits unique chemical properties due to its specific substitution pattern, which influences its reactivity and biological activity.

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of derivatives like 3-amino-2-isopropylpyridine.

- Oxidation Reactions: The compound can be oxidized to form pyridine N-oxides, utilizing oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

- Reduction Reactions: Reduction can yield 2-isopropylpyridine, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Research indicates that 2-Chloro-3-isopropylpyridine exhibits potential biological activities, including:

- Antimicrobial Properties: It has been studied for its ability to inhibit the growth of various microorganisms.

- Antifungal Activity: The compound shows promise in combating fungal infections.

- Pharmaceutical

The synthesis of 2-Chloro-3-isopropylpyridine can be achieved through several methods:

- Chlorination of 3-Isopropylpyridine: This method employs chlorinating agents such as thionyl chloride or phosphorus pentachloride under reflux conditions. The reaction generally yields high purity products, which can be purified through distillation or recrystallization.

- Use of Pyridine N-Oxides: Chlorination of pyridine N-oxides with reagents like phosphoryl chloride offers an alternative route with high yields and minimal by-products .

2-Chloro-3-isopropylpyridine finds applications across various fields:

- Chemical Synthesis: Used as an intermediate in the production of diverse organic compounds.

- Pharmaceutical Industry: Investigated for its potential in drug development, particularly in synthesizing biologically active molecules.

- Agrochemicals: Employed in the formulation of herbicides and insecticides due to its biological activity .

Similar Compounds- 2-Chloro-5-isopropylpyridine

- 4-Chloro-2-isopropylpyridine

- 3-Chloro-2-isopropylpyridine

- 5-(tert-butyl)-2-chloropyridine

- 2-Chloro-5-cyclopropylpyridine

Comparison

While similar compounds share structural characteristics with 2-Chloro-3-isopropylpyridine, each exhibits distinct reactivity and biological properties due to variations in substitution patterns. For instance:

| Compound | Unique Features |

|---|---|

| 2-Chloro-5-isopropylpyridine | Chlorine at position five may alter nucleophilic reactivity |

| 4-Chloro-2-isopropylpyridine | Different substitution pattern affects biological activity |

| 5-(tert-butyl)-2-chloropyridine | Bulky tert-butyl group influences steric hindrance |

The specific positioning of functional groups significantly impacts their chemical behavior and potential applications in pharmaceuticals and agrochemicals .